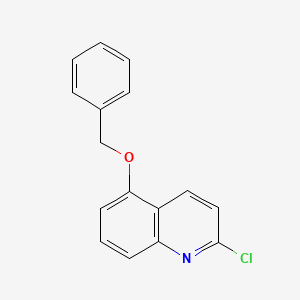

5-(Benzyloxy)-2-chloroquinoline

Descripción

Quinoline (B57606) as a Privileged Heterocyclic Scaffold for Chemical Synthesis and Derivatization

The quinoline ring system, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry and materials science. patsnap.compjsir.orgnih.gov This designation stems from its recurring presence in a multitude of natural products (notably, Cinchona alkaloids) and synthetic compounds that exhibit significant biological activities. google.com The structural rigidity of the quinoline core, combined with the presence of a nitrogen heteroatom, provides a unique electronic and steric environment. This framework is readily amenable to a variety of chemical modifications, allowing for the systematic derivatization at multiple positions to create extensive libraries of compounds for screening and optimization. google.comgoogle.com The accessibility of the quinoline moiety through well-established synthetic pathways further enhances its status as a foundational building block in modern chemical research. patsnap.com

Significance of Substituted Quinoline Systems in Advanced Organic Chemistry

The introduction of substituents onto the quinoline framework dramatically expands its chemical utility and allows for the fine-tuning of its physicochemical and biological properties. google.commedchemexpress.com Functionalization of the quinoline ring can influence its electronic nature, lipophilicity, and steric profile, which in turn modulates its reactivity and potential as a precursor in complex syntheses. chemicalforums.com For instance, the strategic placement of electron-donating or electron-withdrawing groups can direct the regioselectivity of further reactions, such as electrophilic or nucleophilic substitutions. chemicalforums.com Substituted quinolines are not only pivotal intermediates in the synthesis of therapeutic agents but are also integral components in the development of functional materials, ligands for catalysis, and molecular sensors. medchemexpress.com The ability to precisely modify the quinoline system makes it an exceptionally versatile tool in the hands of organic chemists for constructing complex molecular architectures. researchgate.net

Structure

3D Structure

Propiedades

Número CAS |

1016315-12-0 |

|---|---|

Fórmula molecular |

C16H12ClNO |

Peso molecular |

269.72 g/mol |

Nombre IUPAC |

2-chloro-5-phenylmethoxyquinoline |

InChI |

InChI=1S/C16H12ClNO/c17-16-10-9-13-14(18-16)7-4-8-15(13)19-11-12-5-2-1-3-6-12/h1-10H,11H2 |

Clave InChI |

HITLHUWQHZDRMQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)COC2=CC=CC3=C2C=CC(=N3)Cl |

Origen del producto |

United States |

Synthetic Methodologies for 5 Benzyloxy 2 Chloroquinoline and Its Structural Analogues

General Synthetic Routes to the Quinoline (B57606) Nucleus

The quinoline scaffold can be assembled through various cyclization strategies. The choice of method often depends on the desired substitution pattern of the final product.

The Vilsmeier-Haack reaction is a powerful method for the synthesis of 2-chloroquinolines. This reaction typically involves the cyclization of an acetanilide (B955) derivative in the presence of the Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and a tertiary amide such as N,N-dimethylformamide (DMF). The reaction proceeds through the formation of a chloro-iminium salt, which then acts as both a cyclizing agent and a source of chlorine.

A key advantage of this approach is the simultaneous formation of the quinoline ring and the introduction of the chlorine atom at the 2-position. For instance, the reaction of an N-arylacetamide with the Vilsmeier reagent can directly yield a 2-chloro-3-methylquinoline (B1584123) derivative. The reaction conditions, such as temperature and the specific Vilsmeier reagent used, can be optimized to improve the yield and purity of the desired chloroquinoline.

Table 1: Examples of Vilsmeier-Haack Cyclization for Chloroquinoline Synthesis

| Starting Material | Reagents | Product | Reference |

| Acetanilide | POCl₃, DMF | 2-Chloroquinoline (B121035) | |

| N-(m-methoxyphenyl)acetamide | POCl₃, DMF | 2-Chloro-7-methoxyquinoline |

Note: This table provides illustrative examples and not an exhaustive list.

The Conrad–Limpach reaction is another classical method for synthesizing quinolines, particularly those bearing a hydroxyl group at the 4-position (a 4-quinolone). The reaction involves the condensation of an aniline (B41778) with a β-ketoester. The initial condensation product, an enamine, can be cyclized under thermal conditions to afford the 4-quinolone.

Modifications of the Conrad-Limpach reaction have been developed to expand its scope and improve its efficiency. For example, the use of microwave irradiation can significantly reduce reaction times. The resulting 4-quinolone can then be converted to the corresponding 2-chloroquinoline through subsequent chlorination steps.

Strategic Introduction of the Benzyloxy Moiety at Position 5 (or general benzyloxy quinolines)

The final key synthetic step is the introduction of the benzyloxy group. This is typically achieved through a nucleophilic substitution reaction where a hydroxyl group on the quinoline ring is etherified.

For the synthesis of 5-(benzyloxy)-2-chloroquinoline, a precursor such as 2-chloro-5-hydroxyquinoline would be required. The hydroxyl group at the 5-position can then be deprotonated with a base, such as sodium hydride or potassium carbonate, to form an alkoxide. This alkoxide then acts as a nucleophile and reacts with benzyl (B1604629) bromide or benzyl chloride in an Williamson ether synthesis to form the desired benzyloxyquinoline. The choice of solvent and temperature is critical to ensure the reaction proceeds to completion and to minimize side reactions. Aprotic polar solvents like DMF or acetonitrile (B52724) are commonly used for this transformation.

Table 2: Reagents for the Introduction of the Benzyloxy Group

| Reagent Type | Examples | Role in Reaction |

| Benzylating Agent | Benzyl bromide, Benzyl chloride | Source of the benzyl group |

| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) | Deprotonates the hydroxyl group |

| Solvent | Dimethylformamide (DMF), Acetonitrile (CH₃CN) | Provides a medium for the reaction |

Etherification Reactions of Hydroxyquinoline Precursors

A direct and common method for installing the benzyloxy group at the C-5 position is through the etherification of a corresponding hydroxyquinoline precursor. This strategy relies on the availability of 2-chloro-5-hydroxyquinoline. The reaction is typically a Williamson ether synthesis.

In this procedure, the hydroxyl group of 2-chloro-5-hydroxyquinoline is deprotonated by a base to form a more nucleophilic alkoxide. This intermediate then undergoes a nucleophilic substitution reaction (SN2) with a benzyl halide, such as benzyl bromide or benzyl chloride, to form the desired ether linkage.

Commonly used bases for this transformation include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone. For instance, a general procedure involves stirring the hydroxyquinoline precursor with a benzyl halide and potassium carbonate in DMF at room temperature or with gentle heating to drive the reaction to completion. nih.gov

Table 1: General Conditions for Williamson Ether Synthesis

| Reactants | Reagents | Solvent | Conditions | Product |

|---|

This method is advantageous due to its straightforward nature and the use of readily available reagents.

Sequential Functionalization from Halogenated Quinoline Intermediates

An alternative approach begins with a quinoline ring that is halogenated at both the C-2 and C-5 positions, such as 2,5-dichloroquinoline (B1298112). The synthesis then proceeds through a sequential functionalization strategy, where one halogen is selectively replaced. This relies on the differential reactivity of the halogen atoms on the quinoline core.

The chlorine atom at the C-2 position is generally more susceptible to nucleophilic aromatic substitution than a chlorine atom at the C-5 position due to the electronic influence of the ring nitrogen. However, achieving high selectivity can be challenging and may require careful optimization of reaction conditions, such as temperature, solvent, and the nature of the nucleophile. A potential route could involve the reaction of 2,5-dichloroquinoline with sodium benzyloxide. The synthesis of various functionalized quinolines has been achieved by reacting bromoquinolines with organomagnesium derivatives, followed by quenching with electrophiles. researchgate.net This highlights the utility of halogenated quinolines as versatile intermediates for introducing a variety of functional groups. researchgate.net

Convergent and Multi-Step Synthesis Approaches for this compound

Convergent and multi-step syntheses offer greater flexibility in constructing complex molecules like this compound by preparing key fragments separately before combining them.

A multi-step synthesis might first involve the construction of the 2-chloro-5-hydroxyquinoline core through established quinoline syntheses, followed by the etherification described previously (Section 2.3.1).

A convergent strategy would involve preparing a benzyloxy-substituted aniline precursor and cyclizing it to form the quinoline ring. For example, a Vilsmeier-Haack reaction on an appropriately substituted acetanilide can yield 2-chloroquinoline-3-carbaldehydes. rsc.org Applying this logic, one could start with 3-(benzyloxy)acetanilide. This would be treated with a Vilsmeier reagent (e.g., phosphorus oxychloride and DMF) to construct the quinoline ring, incorporating the 2-chloro substituent in the process. rsc.org This approach builds the core structure from a precursor that already contains the desired benzyloxy group. The use of pre-functionalized building blocks, such as substituted nitrobenzaldehydes, is a common feature in the synthesis of complex heterocyclic systems. researchgate.net

Modern and Efficient Synthetic Techniques for Quinoline Derivatization

Recent advancements in synthetic organic chemistry have focused on developing more efficient, faster, and environmentally benign methods. These modern techniques have been successfully applied to the synthesis of quinoline derivatives and are applicable to the preparation of this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. benthamdirect.comingentaconnect.com By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and product purity. acs.orgbenthamdirect.com

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a classic method for preparing quinolines. When conducted with microwave assistance, this reaction can be completed in as little as five minutes in excellent yield, whereas the conventional, unassisted reaction might take several days with poor results. nih.gov This significant rate enhancement is attributed to the efficient and rapid heating of the reaction mixture by the microwaves. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Friedländer Synthesis

| Method | Solvent/Catalyst | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional | Acetic Acid | Room Temp | Several Days | Very Poor | nih.gov |

This technology offers a green and efficient alternative for constructing the quinoline scaffold. benthamdirect.combenthamdirect.com

Ultrasound-Assisted Reactions

Ultrasound-assisted synthesis is another green chemistry technique that utilizes the energy of sound waves to promote chemical reactions. The process, known as sonochemistry, relies on acoustic cavitation—the formation, growth, and collapse of microscopic bubbles—which generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. nih.gov

This method has been effectively used for the synthesis of quinoline-imidazole hybrids. nih.govrsc.org For instance, N-alkylation reactions under ultrasound irradiation show significant benefits in terms of reduced reaction time (by a factor of five or more), lower energy consumption, and slightly higher yields compared to conventional thermal heating. rsc.org A similar advantage could be expected for the O-alkylation (etherification) step in the synthesis of this compound. The use of ultrasound has also been reported in the multicomponent synthesis of 2-substituted quinolines in water. nih.gov

Table 3: Comparison of Conventional vs. Ultrasound-Assisted Alkylation

| Method | Reaction Time | Global Yield | Notes | Reference |

|---|---|---|---|---|

| Conventional (Thermal) | 720–960 minutes | ~5% lower | - | rsc.org |

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps into a single operation without isolating intermediates. rsc.orgrsc.org This approach reduces waste, saves time and resources, and allows for the rapid construction of complex molecules from simple starting materials. rsc.orgrsc.orgiicbe.org

Numerous MCRs, such as the Povarov, Gewald, and Ugi reactions, have been employed for the synthesis of diverse quinoline scaffolds. rsc.org The Friedländer synthesis is frequently performed as a one-pot reaction. A highly effective method involves the reduction of an o-nitroarylcarbaldehyde to the corresponding o-aminoarylcarbaldehyde using iron powder, followed by an in-situ condensation with a ketone or aldehyde to form the quinoline ring. rsc.orgorganic-chemistry.org This process uses inexpensive reagents and provides high yields for a wide range of substrates. organic-chemistry.org Such methodologies are highly valued for their synthetic versatility and alignment with the principles of green chemistry. acs.orgnih.gov

Chemical Transformations and Reactivity of 5 Benzyloxy 2 Chloroquinoline

Reactivity at the Chloro Substituent (Position 2)

The chlorine atom at the 2-position of the quinoline (B57606) ring is susceptible to displacement through various reactions, most notably nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

The electron-withdrawing nature of the nitrogen atom in the quinoline ring system makes the carbon at position 2 electron-deficient and thus prone to attack by nucleophiles. youtube.comtutorsglobe.com This facilitates nucleophilic aromatic substitution (SNAr) reactions, where the chloro group acts as a leaving group. A variety of nucleophiles can be employed to displace the chlorine atom. For instance, reactions with amines can be used to introduce amino functionalities at this position. researchgate.netmdpi.com

The reactivity of 2-chloroquinolines in SNAr reactions can be influenced by the reaction conditions. While some reactions proceed under neutral conditions, others may benefit from acid or base catalysis. researchgate.net It has been noted that 2-chloroquinoline (B121035) generally shows less tendency for acid catalysis compared to its 4-chloro counterpart when reacting with amines. researchgate.net The choice of nucleophile and reaction conditions allows for the synthesis of a diverse range of 2-substituted quinoline derivatives.

Transition Metal-Catalyzed Cross-Coupling Reactions

The chloro substituent at position 2 also serves as a handle for various transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.comrsc.org These reactions typically involve a palladium or nickel catalyst. wikipedia.orgnrochemistry.comslideshare.net

Suzuki-Miyaura Coupling: This reaction pairs the 2-chloroquinoline with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. nih.govwikipedia.orgorganic-chemistry.org This method is widely used for the synthesis of 2-aryl or 2-vinyl quinolines. wikipedia.org The choice of ligands for the palladium catalyst can be crucial for achieving high efficiency, especially with challenging substrates like 2-pyridyl nucleophiles. nih.gov

Stille Coupling: In the Stille reaction, an organotin reagent is coupled with the 2-chloroquinoline, again catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This reaction is known for its tolerance of a wide range of functional groups. wikipedia.orgnumberanalytics.com The general mechanism involves oxidative addition of the chloroquinoline to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. libretexts.org

Kumada Coupling: This coupling reaction utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner. wikipedia.orgslideshare.netorganic-chemistry.org Both nickel and palladium catalysts can be employed. wikipedia.orgnrochemistry.com The Kumada coupling is a powerful tool for creating C-C bonds but requires reaction conditions that are compatible with the highly reactive Grignard reagent. nrochemistry.com The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. nrochemistry.comyoutube.com

Hiyama Coupling: The Hiyama coupling involves the reaction of the 2-chloroquinoline with an organosilane, activated by a fluoride (B91410) source or a base. wikipedia.orgorganic-chemistry.orgmdpi.com Palladium catalysts are typically used for this transformation. wikipedia.orgnih.gov A key advantage of organosilanes is their stability and low toxicity. organic-chemistry.org The Hiyama-Denmark modification allows the reaction to proceed without a fluoride activator by using silanols as the coupling partners. organic-chemistry.org

Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions at Position 2

| Coupling Reaction | Nucleophilic Partner | Typical Catalyst | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Palladium | Mild conditions, commercially available reagents. wikipedia.orgorganic-chemistry.org |

| Stille | Organotin (Organostannane) | Palladium | Tolerates a wide range of functional groups. wikipedia.orgorganic-chemistry.org |

| Kumada | Organomagnesium (Grignard reagent) | Nickel or Palladium | Utilizes highly reactive but readily available Grignard reagents. wikipedia.orgnrochemistry.com |

| Hiyama | Organosilane | Palladium | Uses stable and less toxic organosilicon reagents. wikipedia.orgorganic-chemistry.org |

Reactivity of the Benzyloxy Moiety (Position 5)

The benzyloxy group at position 5 is a common protecting group for a hydroxyl functionality and can be removed or modified as needed during a synthetic sequence.

Deprotection Strategies for Benzyloxy Ethers

The removal of the benzyl (B1604629) group to unveil the free hydroxyl group is a common transformation. Several methods are available for the deprotection of benzyl ethers. organic-chemistry.org

Catalytic Hydrogenolysis: This is a widely used method where the benzyl ether is cleaved by reaction with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). commonorganicchemistry.comjk-sci.com The products are the corresponding phenol (B47542) and toluene. organic-chemistry.org

Acid Cleavage: Strong acids can also be used to cleave benzyl ethers, although this method is limited to substrates that can tolerate acidic conditions. organic-chemistry.org

Oxidative Deprotection: Certain oxidizing agents can effect the removal of the benzyl group. For example, a nitroxyl (B88944) radical catalyst in the presence of a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA) has been shown to be effective. nih.gov

Modifications of the Benzylic System

The benzylic position itself can be a site for further chemical reactions, although this is less common than reactions at the chloro or quinoline ring positions. Reactions at the benzylic position can include free radical bromination or oxidation. khanacademy.org Additionally, the aromatic ring of the benzyl group could potentially undergo electrophilic substitution, though this would likely require harsh conditions and could compete with reactions on the more activated quinoline ring.

Electrophilic and Nucleophilic Reactivity of the Quinoline Heterocycle

The quinoline ring system possesses a distinct pattern of reactivity towards both electrophiles and nucleophiles due to the electronic influence of the fused pyridine (B92270) and benzene (B151609) rings and the nitrogen heteroatom. tutorsglobe.comnumberanalytics.com

Electrophilic Substitution: The quinoline ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. numberanalytics.com When electrophilic substitution does occur, it preferentially takes place on the benzene ring, which is more electron-rich than the pyridine ring. youtube.comquimicaorganica.org The typical positions for electrophilic attack are C-5 and C-8. tutorsglobe.comnumberanalytics.comuop.edu.pk

Nucleophilic Substitution: As previously discussed, the pyridine ring of the quinoline system is electron-deficient and therefore susceptible to nucleophilic attack. The primary sites for nucleophilic substitution are positions C-2 and C-4. youtube.comtutorsglobe.comuop.edu.pk In the case of 5-(benzyloxy)-2-chloroquinoline, the presence of the chloro group at position 2 makes this the most reactive site for nucleophilic substitution.

The reactivity of this compound is a subject of significant interest in synthetic organic chemistry, providing a versatile scaffold for the construction of more complex heterocyclic systems. The presence of the chloro substituent at the 2-position and the benzyloxy group at the 5-position imparts distinct electronic properties to the quinoline ring, influencing its reactivity in various transformations. This article explores the functionalization at different positions of the quinoline ring and its participation in cyclization and annulation reactions to form fused ring systems.

While the 2-position is a primary site for modification, the quinoline nucleus of this compound allows for functionalization at other positions, enabling the introduction of diverse substituents and the synthesis of a wide range of derivatives.

Detailed research has demonstrated the potential for C-H activation and subsequent annulation at various positions on the quinoline ring system. Although not directly involving this compound itself, related studies on quinoline derivatives highlight the possibilities for such transformations. For instance, iridium-catalyzed C-H activation/annulation processes have been successfully employed for the synthesis of complex heterocyclic structures. rsc.org This type of methodology could potentially be adapted for the late-stage modification of this compound, allowing for the introduction of new ring systems fused to the quinoline core.

The quinoline scaffold is a valuable building block for the synthesis of polycyclic aromatic and heterocyclic compounds through cyclization and annulation reactions. These transformations lead to the formation of novel, fused ring systems with potential applications in materials science and medicinal chemistry.

Recent advancements have established novel strategies for constructing fused heterocyclic systems from quinoline-like precursors. One such approach involves an Iridium-catalyzed C–H activation/annulation process. rsc.org This method facilitates the synthesis of 2-glycosyl-quinazolines and 5-glycosyl-pyrazolo[1,2-a]cinnolines. The reaction proceeds under mild conditions and demonstrates good tolerance for various functional groups, making it a powerful tool for creating stereoselective heterocyclic C-glycosides. rsc.org The amenability of this method to the late-stage modification of complex natural products suggests its potential applicability to precursors like this compound for the synthesis of novel fused systems. rsc.org

The table below summarizes a relevant cyclization reaction, illustrating the formation of a fused ring system from a related precursor, which provides a conceptual basis for potential reactions involving this compound.

Table 1: Iridium-Catalyzed C-H Activation/Annulation for the Synthesis of Fused Heterocycles

| Reactant | Catalyst | Product | Reference |

|---|---|---|---|

| Quinoline Derivative | Cp*Ir(III) | 2-glycosyl-quinazoline | rsc.org |

| Cinnoline Derivative | Cp*Ir(III) | 5-glycosyl-pyrazolo[1,2-a]cinnoline | rsc.org |

Derivatization Strategies and Analogue Synthesis for 5 Benzyloxy 2 Chloroquinoline Scaffolds

Structure-Activity Relationship (SAR) Studies in Quinoline (B57606) Scaffold Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For the quinoline scaffold, SAR studies have revealed key insights into the structural requirements for various therapeutic effects. nih.govrsc.org The design of novel quinoline derivatives often involves modifying substituents at different positions to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

The quinoline nucleus is considered a "privileged structure" due to its ability to bind to multiple receptors with high affinity. nih.gov Modifications on this scaffold can drastically alter its biological profile. For instance, in the development of anticancer agents, the introduction of different functional groups on the quinoline ring has led to potent inhibitors of enzymes like topoisomerase II and epidermal growth factor receptor (EGFR). rsc.orgnih.gov

Key findings from SAR studies on quinoline derivatives highlight the following:

Substitution at C2: The 2-chloro substituent on the 5-(benzyloxy)-2-chloroquinoline scaffold is a crucial reactive site. It can be readily displaced by various nucleophiles (e.g., amines, thiols) to introduce a wide range of substituents, enabling the exploration of chemical space around this position. In some designs, the 2-chloroquinoline (B121035) moiety itself acts as a pharmacophore that can form a covalent bond with target proteins, such as the cysteine residue in the active site of viral proteases. nih.gov

Substitution at C5: The benzyloxy group at the C5 position significantly impacts the molecule's properties. In studies on pyrazolo[4,3-c]quinolines, a benzyloxy substituent was identified as a potential pharmacophoric element contributing to agonist activity at the benzodiazepine (B76468) receptor. nih.gov The size and electronic nature of the group at this position can influence binding affinity and selectivity for a given biological target.

Other Positional Modifications: SAR studies on broader quinoline series have shown that substituents at other positions, such as C3, C4, and C8, also play critical roles. For example, quinoline-3-carboxamides (B1200007) have been optimized as EGFR inhibitors, with furan, thiophene (B33073), and benzyloxy derivatives showing significant potency. nih.gov Similarly, studies on 8-hydroxyquinoline-5-sulfonamides revealed that the presence of the phenolic group at C8 was essential for their anticancer and antimicrobial activity. nih.gov

These studies collectively demonstrate that a systematic variation of substituents around the quinoline core is a powerful strategy for developing new therapeutic agents. The specific combination of a reactive chloro group at C2 and a bulky benzyloxy group at C5 provides a unique starting point for designing targeted libraries of compounds.

Table 1: Summary of Selected SAR Findings for Quinoline Scaffolds

| Compound Series | Key Structural Feature | Biological Activity | SAR Insights | Reference |

|---|---|---|---|---|

| Cyclopentaquinoline Derivatives | Fused cyclopentane (B165970) ring | Topoisomerase II Inhibition | Specific derivatives showed potent inhibition, comparable to the standard drug etoposide. | rsc.org |

| Quinoline-3-carboxamides | Furan, thiophene, and benzyloxy groups | EGFR Inhibition | A thiophene derivative (6b) and a benzyloxy derivative (10) showed IC₅₀ values of 0.49 µM and 1.73 µM, respectively. | nih.gov |

| Pyrazolo[4,3-c]quinolines | 8-(benzyloxy) group | Benzodiazepine Receptor Agonism | The benzyloxy substituent was explored as an agonist pharmacophoric descriptor. | nih.gov |

Positional Isomerism and its Influence on Chemical Reactivity

Positional isomerism plays a critical role in determining the chemical reactivity and biological properties of quinoline derivatives. Quinoline and its structural isomer, isoquinoline, are both benzopyridines, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. gcwgandhinagar.com The key difference lies in the position of the nitrogen atom, which is at position 1 in quinoline and position 2 in isoquinoline. youtube.com This seemingly small change leads to significant differences in their electronic distribution and chemical behavior. gcwgandhinagar.com

In the context of this compound, the positions of the nitrogen atom, the chloro substituent, and the benzyloxy group dictate the molecule's reactivity:

Influence of the Nitrogen Atom: The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the entire heterocyclic system towards electrophilic aromatic substitution compared to benzene or naphthalene. gcwgandhinagar.com This effect is more pronounced in the pyridine ring than in the fused benzene ring. Consequently, electrophilic substitution reactions on quinoline typically occur on the benzene ring, favoring positions C5 and C8. gcwgandhinagar.comyoutube.com

Reactivity of the Pyridine Ring: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution. In quinoline, the C2 and C4 positions are particularly activated for nucleophilic attack. The presence of a good leaving group, such as the chlorine atom in this compound, makes the C2 position highly reactive towards nucleophiles. gcwgandhinagar.com

Reactivity of the Benzene Ring: The benzene portion of the quinoline scaffold is more reactive towards electrophiles than the pyridine portion. gcwgandhinagar.com In isoquinoline, electrophilic substitution favors the C5 position, followed by the C8 position. youtube.com For quinoline, both C5 and C8 are the preferred sites for such reactions. The presence of the electron-donating benzyloxy group at C5 in this compound would further activate the benzene ring towards electrophilic attack, although steric hindrance from the bulky benzyloxy group could influence the regioselectivity.

Design of Hybrid Compounds Incorporating this compound Motifs

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. semanticscholar.org This approach aims to produce compounds with improved affinity, better efficacy, or a dual mode of action that can help overcome drug resistance. semanticscholar.orgnih.gov The quinoline scaffold is a popular building block for creating such hybrids due to its versatile chemistry and established biological importance. semanticscholar.org

The this compound scaffold is well-suited for this strategy. The reactive 2-chloro group provides a convenient anchor point for linking to another molecular entity, while the core quinoline structure and the benzyloxy group serve as one of the primary pharmacophores.

Several strategies for synthesizing quinoline-based hybrids can be adapted for the this compound motif:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for creating hybrid molecules. Acetylenic derivatives of quinoline-5-sulfonamide (B3425427) have been reacted with organic azides to produce 1,2,3-triazole-linked hybrid systems with promising anticancer and antimicrobial activities. nih.gov A similar approach could involve synthesizing an azide- or alkyne-functionalized 5-(benzyloxy)quinoline (B13028141) and coupling it with another pharmacophore.

Nucleophilic Substitution Reactions: The 2-chloro group is an excellent electrophile for nucleophilic aromatic substitution. This allows for the direct linkage of other heterocyclic systems. For example, new hybrids of 2-chloroquinoline and benzimidazole (B57391) chalcones have been synthesized and shown to possess potential antibacterial activity. researchgate.net Similarly, imatinib-quinoline hybrids have been created via nucleophilic aromatic substitution, linking a substituted aniline (B41778) to the quinoline core. mdpi.com

Multicomponent Reactions: One-pot multicomponent reactions offer an efficient pathway to complex molecular scaffolds. This strategy has been used to synthesize novel pyrimido[4,5-b]quinolines that incorporate benzyloxy and 1,2,3-triazole moieties, demonstrating the feasibility of building complex heterocyclic systems onto a benzyloxy-substituted precursor in a single step. semanticscholar.org

The design of these hybrids often targets multiple aspects of a disease. For instance, researchers have designed 2-chloroquinoline-based molecules as dual inhibitors of two essential viral proteases (MPro and PLPro) from SARS-CoV-2, showcasing a strategy to combat viral replication and potential drug resistance. nih.gov

Table 2: Examples of Hybridization Strategies Involving Quinoline Scaffolds

| Hybrid Type | Linking Strategy | Second Pharmacophore | Potential Application | Reference |

|---|---|---|---|---|

| Quinoline-Triazole Hybrids | 1,3-Dipolar Cycloaddition | 1,2,3-Triazole | Anticancer, Antimicrobial | nih.govmdpi.com |

| Quinoline-Benzimidazole Hybrids | Nucleophilic Substitution / Condensation | Benzimidazole | Antibacterial | researchgate.netnih.gov |

| Pyrimido[4,5-b]quinolines | Multicomponent Reaction | Pyrimidine, Dimedone | Antitumor, Antimicrobial | semanticscholar.org |

| Quinoline-Chalcone Hybrids | Aldol Condensation | Chalcone | Anticancer | mdpi.com |

By applying these synthetic methodologies, the this compound scaffold can be incorporated into a wide range of hybrid structures, each designed to interact with specific biological targets or to combine multiple pharmacological activities into a single molecule.

Strategic Applications of 5 Benzyloxy 2 Chloroquinoline in Advanced Organic Synthesis

Utilization as a Synthetic Building Block for Complex Molecules

5-(Benzyloxy)-2-chloroquinoline is a valuable building block for constructing complex molecular architectures. The electron-withdrawing nature of the quinoline (B57606) nitrogen activates the chlorine atom at the C2 position, making it an excellent electrophilic site for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a wide array of substituents, including amines, alcohols, and thiols, thereby enabling the synthesis of diverse derivatives.

The general reactivity of 2-chloroquinolines with nucleophiles is well-documented. For instance, they readily react with amines and hydrazines to form substituted aminoquinolines. researchgate.net The reaction of 2- and 4-chloroquinolines with piperidine (B6355638) has been studied, showing that 2-chloroquinoline (B121035) has a high reactivity towards nucleophiles. researchgate.net This predictable reactivity allows chemists to use this compound to couple the quinoline core to other complex fragments. The benzyloxy group, meanwhile, serves as a stable protecting group for the 5-hydroxy functionality but can be removed under specific conditions if further derivatization at this position is desired. This dual functionality makes it an ideal starting point for creating libraries of compounds for drug discovery and materials science applications. For example, related chloroquinoline-based chalcones have been synthesized and evaluated for antiprotozoal activities. nih.gov

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type | Potential Application |

|---|---|---|---|

| Amine | Aniline (B41778) | 2-Anilinoquinoline derivative | Kinase Inhibitor Scaffolds |

| Alcohol | Sodium Methoxide | 2-Methoxyquinoline derivative | Pharmaceutical Intermediates |

| Thiol | Sodium Thiophenolate | 2-(Phenylthio)quinoline derivative | Antiviral Agent Precursors |

| Azole | 1,2,4-Triazole | 2-(1H-1,2,4-triazol-1-yl)quinoline derivative | Antifungal Compounds |

Precursor for the Synthesis of Novel Heterocyclic Systems

The reactivity of this compound extends beyond simple substitution, making it a key precursor for the synthesis of novel and complex heterocyclic systems. The 2-chloro substituent is an ideal handle for annulation reactions, where a new ring is fused onto the quinoline framework. By reacting this compound with bifunctional nucleophiles, chemists can construct a variety of fused systems, such as pyrazolo[4,3-c]quinolines, triazoloquinolines, and pyrimido[4,5-b]quinolines. researchgate.netnih.govsemanticscholar.org

For example, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazoloquinolines, a class of compounds investigated for their interaction with benzodiazepine (B76468) receptors. nih.gov Similarly, multicomponent reactions involving related benzyloxy benzaldehydes, dimedone, and 6-amino-1,3-dimethyluracil (B104193) have been shown to produce complex pyrimido[4,5-b]quinoline structures. semanticscholar.orgnih.gov These fused heterocycles often exhibit unique pharmacological properties distinct from their parent quinoline, opening avenues for the development of new therapeutic agents. The benzyloxy group at the 5-position can play a crucial role in these syntheses, influencing the regioselectivity of the cyclization and modulating the biological activity of the final product.

Table 2: Potential Fused Heterocyclic Systems from this compound

| Reactant | Fused System | Significance |

|---|---|---|

| Hydrazine | Pyrazolo[4,3-c]quinoline | CNS-active agents nih.gov |

| Guanidine | Imidazo[4,5-b]quinoline | DNA intercalators, Antivirals |

| o-Phenylenediamine | Quinoxalino[2,3-b]quinoline | Dyes, Electronic materials |

| 6-Amino-1,3-dimethyluracil | Pyrimido[4,5-b]quinoline | Anticancer, Antimicrobial agents nih.gov |

Intermediate in the Development of Targeted Chemical Probes

Targeted chemical probes are essential tools for elucidating protein function and validating new drug targets. escholarship.org this compound serves as an excellent intermediate for the synthesis of such probes due to its combination of structural and functional features. The quinoline core itself is a known fluorophore, and its photophysical properties can be fine-tuned by substitution, making it a candidate for fluorescent probes.

The strategic placement of the benzyloxy group is particularly advantageous. It acts as a protected form of a 5-hydroxyquinoline, which is a well-known metal-chelating motif. This latent chelating ability can be unmasked in a final synthetic step, allowing for the creation of probes that can sense metal ions or target metalloenzymes. Furthermore, the benzyloxy group enhances lipophilicity, which can improve cell permeability, and provides a site for potential π-π stacking interactions with biological targets. nih.gov The reactive C2-chloro position allows for the attachment of various functionalities, such as reporter tags (biotin, fluorophores), reactive groups for covalent labeling, or specific recognition elements to direct the probe to its intended biological target. nih.gov This modularity enables the rational design of sophisticated chemical probes for activity-based protein profiling and cellular imaging. rsc.org

Table 3: Features of this compound for Chemical Probe Synthesis

| Molecular Feature | Role in Chemical Probe Design |

|---|---|

| Quinoline Core | Serves as a rigid scaffold and potential fluorophore. |

| C2-Chloro Group | Reactive handle for attaching linkers, reporter tags, or binding moieties via nucleophilic substitution. nih.gov |

| 5-Benzyloxy Group | Increases lipophilicity for better membrane permeability; can be deprotected to a phenol (B47542) for hydrogen bonding or metal chelation. nih.gov |

| Aromatic System | Facilitates potential π-π stacking interactions with protein targets. nih.gov |

Emerging Research Perspectives in 5 Benzyloxy 2 Chloroquinoline Chemistry

Development of Green Chemistry Approaches for Quinoline (B57606) Synthesis

The traditional synthesis of quinoline derivatives often involves methods that require harsh reaction conditions, toxic solvents, and costly catalysts, leading to significant environmental concerns and by-product formation. nih.govacs.org In response, the field of green chemistry has focused on developing environmentally benign and efficient protocols for constructing the quinoline nucleus. These modern approaches prioritize sustainability by minimizing waste, reducing energy consumption, and utilizing safer solvents. researchgate.net

Recent research has highlighted several successful green strategies applicable to quinoline synthesis. tandfonline.com The use of nanocatalysts, for example, offers high efficiency and recyclability, providing a sustainable alternative to conventional catalysts. acs.org Solvent-free reactions or the use of water or ethanol (B145695) as green solvents have also become prominent, significantly reducing the environmental footprint of synthetic processes. tandfonline.com Methodologies such as the Friedländer synthesis and Povarov reaction are now being adapted with green catalysts like p-toluenesulfonic acid (p-TSA) or reusable solid acids like Amberlyst-15, often under milder conditions such as room temperature or gentle heating. tandfonline.com These advancements are crucial for the sustainable production of the core structure of 5-(Benzyloxy)-2-chloroquinoline, paving the way for more ecologically responsible manufacturing.

| Green Approach | Catalyst/Medium | Key Features | Reported Yields | Reference |

|---|---|---|---|---|

| Nanocatalysis | Metal Nanoparticles (e.g., Co, Cu) | High efficiency, recyclability, mild reaction conditions (e.g., 50-80°C), often solvent-free. | 68-98% | nih.govtandfonline.com |

| Aqueous Media Synthesis | Water as solvent with catalysts like p-TSA | Eliminates hazardous organic solvents, often uses reflux conditions. | 69-95% | tandfonline.com |

| Biocatalysis | Malic Acid | Utilizes a natural, biodegradable catalyst. | Not specified | tandfonline.com |

| Solid Acid Catalysis | Amberlyst-15 in Ethanol | Reusable catalyst, mild room temperature conditions. | 65-70% | tandfonline.com |

Exploration of Novel Catalytic Methods for Derivatization

The 2-chloro substituent on the quinoline ring of this compound is a key functional handle for molecular diversification. Its susceptibility to nucleophilic substitution allows for the introduction of a wide range of oxygen, nitrogen, and sulfur-based functional groups. nih.gov The development of novel catalytic methods for these transformations is a major focus of research, aiming to achieve higher yields, greater selectivity, and broader substrate scope under mild conditions.

A significant area of exploration is the use of efficient and non-toxic organic base catalysts. For instance, Diazabicyclo[2.2.2]octane (DABCO) has been successfully employed as an inexpensive and effective homogeneous catalyst for synthesizing complex pyrimido[4,5-b]quinolines from precursors under solvent-free conditions. nih.gov Such organocatalytic approaches avoid the cost and potential toxicity associated with heavy metals. Furthermore, transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, are highly applicable for derivatizing the C2-Cl bond. These methods enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of diverse aryl, alkyl, and amino groups, thereby expanding the chemical space accessible from the this compound scaffold.

| Catalytic System | Reaction Type | Potential Derivative of this compound | Significance |

|---|---|---|---|

| DABCO (Organocatalyst) | Multi-component Reaction / Nucleophilic Substitution | 2-Amino or 2-alkoxy-5-(benzyloxy)quinoline derivatives | Inexpensive, non-toxic, efficient for building complex fused rings. nih.gov |

| Copper(I) | Azide-Alkyne Cycloaddition (Click Chemistry) | Derivatives containing a 1,2,3-triazole moiety linked at the C2 position | Forms stable heterocyclic links under mild conditions. nih.gov |

| Palladium or Nickel Complexes | Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | 2-Aryl or 2-amino-5-(benzyloxy)quinoline derivatives | Forms C-C and C-N bonds, enabling extensive structural diversification. |

Chemoinformatics and Library Design for Quinoline Scaffolds

The quinoline core is widely regarded as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a multitude of biological targets. nih.govresearchgate.netnih.gov Chemoinformatics and computer-aided drug design play a crucial role in harnessing this potential by systematically exploring the chemical space around a given scaffold. nih.gov For a molecule like this compound, these computational tools can guide the design of focused compound libraries to accelerate the discovery of new bioactive agents.

The process begins with the selection of the core scaffold, this compound. A virtual library is then generated by computationally modifying the reactive sites—primarily the 2-position (by replacing chlorine) and potentially the benzyloxy group. Structure-activity relationship (SAR) studies can then be performed in silico by docking these virtual derivatives into the binding sites of specific biological targets, such as enzymes or receptors. mdpi.com This computational screening allows researchers to prioritize a smaller, more promising set of compounds for actual chemical synthesis and biological testing, saving significant time and resources. researchgate.net This rational, computer-guided approach is essential for efficiently navigating the vast possibilities of quinoline chemistry and identifying novel leads based on the this compound framework.

| Stage | Description | Tools and Techniques | Application to Scaffold |

|---|---|---|---|

| 1. Scaffold Selection | Identifying a core structure with known potential and sites for modification. | Literature review, database analysis. | Selection of this compound as the core scaffold. |

| 2. Virtual Library Design | Computationally generating a large set of derivatives by adding various functional groups. | Combinatorial library enumeration software. | Creating thousands of virtual analogs by modifying the C2 and benzyloxy positions. |

| 3. Target Docking | Simulating the binding of each virtual compound to a specific biological target. | Molecular docking software (e.g., AutoDock, Glide). | Predicting binding affinity of derivatives to targets like kinases or proteases. mdpi.com |

| 4. Hit Prioritization | Ranking compounds based on predicted binding energy, ADMET properties, and other metrics. | Scoring functions, predictive modeling. | Identifying the top 10-50 virtual hits for synthesis and wet-lab validation. |

Q & A

Q. Q1. What are the recommended synthetic routes for 5-(Benzyloxy)-2-chloroquinoline, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A common approach involves substituting the hydroxyl group at the 5-position of 2-chloroquinoline with a benzyloxy group. For example, reacting 2-chloro-5-hydroxyquinoline with benzyl bromide in a polar aprotic solvent (e.g., acetonitrile) under reflux (80–100°C) for 12–24 hours, using a base like K₂CO₃ to deprotonate the hydroxyl group . Optimization strategies include:

- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity.

- Solvent selection : Test DMF or DMSO for improved solubility of intermediates.

- Monitoring : Employ TLC/HPLC to track reaction progress and minimize side products.

Q. Q2. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Key signals include:

- Mass spectrometry : Confirm molecular ion peak (expected m/z ~285.7 for C₁₆H₁₂ClNO).

- HPLC : Use a C18 column with a methanol/water gradient to assess purity (>95% recommended for biological assays) .

Q. Q3. How can researchers address solubility challenges during in vitro assays?

Methodological Answer:

- Solvent systems : Dissolve in DMSO (≤0.1% final concentration) and dilute in PBS or cell culture medium.

- Surfactants : Add Tween-20 (0.01–0.1%) to improve aqueous dispersion.

- Derivatization : Introduce hydrophilic groups (e.g., -OH, -COOH) at non-critical positions while retaining the benzyloxy and chloro substituents .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

Methodological Answer:

- Substituent variation : Compare analogs from literature (e.g., 7-benzyloxy-4-chloro vs. 8-benzyloxy-2-chloro derivatives) to identify critical positions for activity . Example findings:

- Chloro at 2-position : Enhances target binding (e.g., kinase inhibition).

- Benzyloxy at 5-position : Improves membrane permeability but may reduce solubility.

- Functional group swaps : Replace benzyloxy with smaller alkoxy groups (e.g., methoxy) to balance lipophilicity and solubility .

Q. Q5. How should researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

- Assay validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), incubation times, and positive controls.

- Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions.

- Physicochemical factors : Measure logP (e.g., via shake-flask method) to correlate lipophilicity with cellular uptake discrepancies .

Q. Q6. What computational strategies are effective for predicting target interactions of this compound?

Methodological Answer:

- Docking studies : Use AutoDock Vina or Schrödinger to model binding to quinoline-sensitive targets (e.g., topoisomerases). Focus on the chloro and benzyloxy groups’ roles in hydrogen bonding and π-π stacking .

- MD simulations : Run 100-ns trajectories to assess stability of ligand-target complexes in explicit solvent.

Q. Q7. How can researchers troubleshoot low yields in late-stage functionalization of this compound?

Methodological Answer:

- Protecting groups : Temporarily protect the benzyloxy group during halogenation or cross-coupling reactions.

- Catalytic systems : Screen Pd/Cu catalysts for Suzuki-Miyaura couplings at the 6- or 8-positions.

- Purification : Use preparative HPLC with a water/acetonitrile gradient to isolate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.